molecular formula C7H9ClN2 B1282754 5-(Aminomethyl)-2-chloroaniline CAS No. 94568-51-1

5-(Aminomethyl)-2-chloroaniline

Cat. No. B1282754
Key on ui cas rn: 94568-51-1
M. Wt: 156.61 g/mol
InChI Key: PLYPQPNMLWQERN-UHFFFAOYSA-N
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Patent
US08921405B2

Procedure details

A mixture of 3-Amino-4-chloro-benzonitrile (1.32 g, 8.33 mmol), Ra-Nickel (0.25 g) and 80 ml NH3 in MeOH was stirred for 4 h at rt under H2-atmosphere (3 bar). The mixture was filtered and concentrated and the sub-title compound was used without further purification.
Quantity
1.32 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[Cl:10])[C:5]#[N:6].N>CO.[Ni]>[NH2:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[Cl:10])[CH2:5][NH2:6]

Inputs

Step One
Name
Quantity
1.32 g
Type
reactant
Smiles
NC=1C=C(C#N)C=CC1Cl
Name
Quantity
80 mL
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0.25 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 4 h at rt under H2-atmosphere (3 bar)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the sub-title compound was used without further purification

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
NC=1C=C(CN)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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